Ethyl 4-(2-(phenylamino)thiazole-4-carboxamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(phenylamino)thiazole-4-carboxamido)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(phenylamino)thiazole-4-carboxamido)piperidine-1-carboxylate typically involves multiple steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions. For example, 2-bromoacetophenone can react with thiourea to form 2-phenylthiazole.
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Amidation: : The thiazole derivative is then subjected to amidation. This involves reacting the thiazole with an appropriate amine, such as phenylamine, to form the phenylamino-thiazole intermediate.
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Formation of the Piperidine Ring: : The piperidine ring is introduced by reacting the phenylamino-thiazole intermediate with a piperidine derivative. This step often involves the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
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Esterification: : Finally, the ethyl ester group is introduced through esterification reactions, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
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Substitution: : The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiazole derivatives.
Scientific Research Applications
Ethyl 4-(2-(phenylamino)thiazole-4-carboxamido)piperidine-1-carboxylate has several applications in scientific research:
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Medicinal Chemistry: : It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activities associated with thiazole derivatives .
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Biological Research: : The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
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Chemical Synthesis: : It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
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Industrial Applications: : The compound’s derivatives are explored for use in agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(phenylamino)thiazole-4-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at various receptors, influencing cellular responses.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Ethyl 4-(2-(phenylamino)thiazole-4-carboxamido)piperidine-1-carboxylate can be compared with other thiazole derivatives:
2-Aminothiazole: Known for its antimicrobial properties, but lacks the piperidine and ester functionalities.
Thiazole-4-carboxamide: Similar in structure but without the ethyl ester group, affecting its solubility and reactivity.
Phenylthiazole: Contains the phenyl group but lacks the amide and piperidine functionalities, limiting its biological activity spectrum.
Properties
IUPAC Name |
ethyl 4-[(2-anilino-1,3-thiazole-4-carbonyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-2-25-18(24)22-10-8-14(9-11-22)19-16(23)15-12-26-17(21-15)20-13-6-4-3-5-7-13/h3-7,12,14H,2,8-11H2,1H3,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFAGDUPLMSZDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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